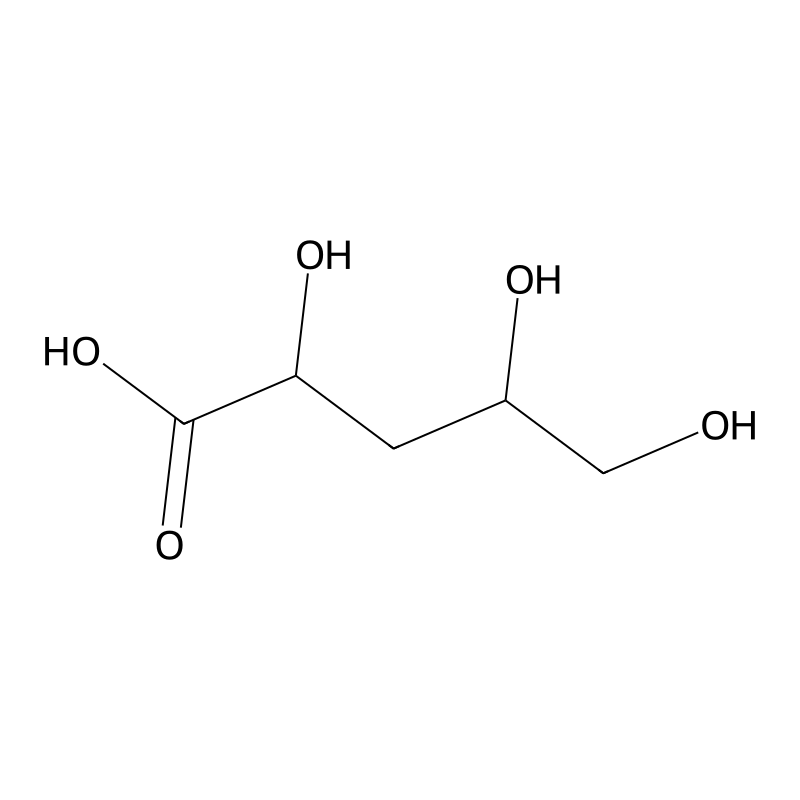

2,4,5-Trihydroxypentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,5-Trihydroxypentanoic acid, also known as 3-deoxypentonic acid, is a short-chain hydroxy acid with the molecular formula C₅H₁₀O₅. This compound features three hydroxyl groups attached to a five-carbon backbone, making it a member of the hydroxy acids and derivatives classification. Its unique structure contributes to its various chemical properties and biological activities. The compound has a molecular weight of 150.13 g/mol and is classified under organic acids and derivatives, specifically as a hydroxy acid .

- Esterification: Reacting with alcohols to form esters.

- Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Condensation Reactions: Can react with other compounds to form larger molecules.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties.

The synthesis of 2,4,5-trihydroxypentanoic acid can be achieved through several methods:

- Chemical Synthesis:

- Utilizing starting materials like pentanoic acid and applying specific reagents for hydroxylation.

- Employing catalytic processes that introduce hydroxyl groups at the desired positions.

- Biological Synthesis:

- Microbial fermentation processes can be explored as a method for producing this compound from simpler sugars or organic substrates.

- Total Synthesis:

2,4,5-Trihydroxypentanoic acid has various applications across different fields:

- Pharmaceuticals: Potential use in drug formulations due to its biological activity.

- Food Industry: May serve as a food additive or preservative owing to its antioxidant properties.

- Cosmetics: Used in formulations for skin care products due to its moisturizing effects.

Studies have indicated that 2,4,5-trihydroxypentanoic acid interacts with several biological systems:

- Microbiota Associations: It has been linked to changes in gut microbiota composition, which could influence health outcomes .

- Metabolomic Profiles: Its levels can vary significantly based on dietary intake and exposure to environmental factors, suggesting it could serve as a biomarker for certain health conditions.

Several compounds share structural similarities with 2,4,5-trihydroxypentanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxybutanoic acid | C₄H₈O₃ | Two hydroxyl groups; shorter chain |

| 3-Hydroxybutyric acid | C₄H₈O₃ | Similar structure; involved in metabolism |

| 2,3-Dihydroxybutanoic acid | C₄H₈O₄ | Two hydroxyls; potential metabolic roles |

| 2-Aminopentanoic acid | C₅H₁₃NO₂ | Contains an amino group; different reactivity |

Uniqueness of 2,4,5-Trihydroxypentanoic Acid

What sets 2,4,5-trihydroxypentanoic acid apart is its specific arrangement of three hydroxyl groups on a five-carbon chain. This configuration not only enhances its solubility but also significantly influences its biological activity compared to other similar compounds. Its potential applications in pharmaceuticals and food industries further highlight its unique position among hydroxy acids.